![molecular formula C13H11IN2OS B3856516 3-iodo-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3856516.png)
3-iodo-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide
Overview
Description
3-iodo-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide is a chemical compound that has gained attention in scientific research due to its potential use in medicine. This compound has been synthesized through various methods and has shown promising results in studies focused on its mechanism of action, biochemical and physiological effects, and future directions for research. In
Mechanism of Action
The mechanism of action of 3-iodo-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide is not fully understood. However, studies have suggested that the compound may work by inhibiting certain enzymes or proteins that are important for cell growth and division. This inhibition may lead to the death of cancer cells or the prevention of bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that 3-iodo-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide has various biochemical and physiological effects. One study found that the compound was able to induce apoptosis, or programmed cell death, in cancer cells. Other studies have shown that the compound has anti-inflammatory effects and can reduce the production of certain inflammatory cytokines. Additionally, 3-iodo-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide has been shown to have low toxicity in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using 3-iodo-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide in lab experiments is its ability to inhibit the growth of cancer cells and bacteria. This makes it a potentially useful compound for studying cancer and bacterial infections. Additionally, the compound has shown low toxicity in animal studies, which makes it a safer option for lab experiments.
One limitation of using 3-iodo-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide in lab experiments is the lack of understanding of its mechanism of action. This makes it difficult to determine the optimal conditions for its use in experiments. Additionally, the compound may have off-target effects that could interfere with the results of experiments.
Future Directions
There are several future directions for research on 3-iodo-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide. One direction is to further study the compound's mechanism of action and identify the specific enzymes or proteins it targets. This could lead to the development of more targeted therapies for cancer and bacterial infections.
Another direction is to study the compound's potential use in combination with other drugs. This could lead to the development of more effective treatments for cancer and bacterial infections.
Finally, more studies are needed to determine the optimal conditions for using 3-iodo-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide in lab experiments. This could lead to more accurate and reliable results in future studies.
Scientific Research Applications
3-iodo-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide has been studied for its potential use in medicine. One such study focused on the compound's ability to inhibit the growth of cancer cells. The study found that 3-iodo-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide was able to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. Other studies have looked at the compound's potential use in treating bacterial infections and as an anti-inflammatory agent.
properties
IUPAC Name |
3-iodo-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2OS/c1-9-5-6-12(18-9)8-15-16-13(17)10-3-2-4-11(14)7-10/h2-8H,1H3,(H,16,17)/b15-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFZXILJIGBAJK-OVCLIPMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)C2=CC(=CC=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC(=O)C2=CC(=CC=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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